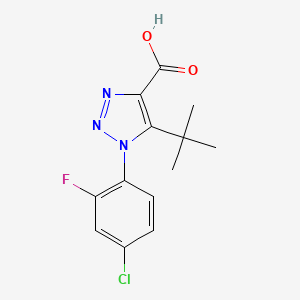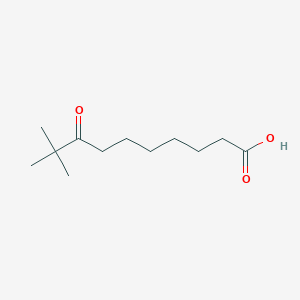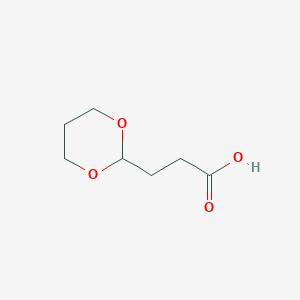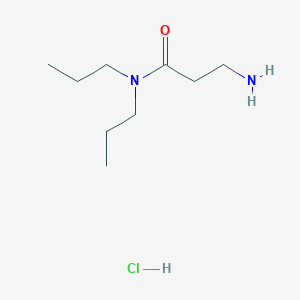
5-tert-Butyl-1-(4-Chlor-2-Fluorphenyl)-1H-1,2,3-Triazol-4-carbonsäure
Übersicht
Beschreibung
5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with a tert-butyl group, a chloro-fluorophenyl group, and a carboxylic acid group, making it a molecule of interest for various chemical and biological studies.
Wissenschaftliche Forschungsanwendungen
Forschung zu neurodegenerativen Erkrankungen
Diese Verbindung hat potenzielle Anwendungen in der Erforschung neurodegenerativer Erkrankungen. Sie kann mit Adenosinrezeptoren im Gehirn interagieren, die an der Neurodegeneration beteiligt sind. Forschungen deuten darauf hin, dass die Modulation dieser Rezeptoren die Neurotoxizität beeinflussen kann, wodurch eine Plattform für die Entwicklung neuroprotektiver Mittel geschaffen wird .
Entwicklung von Herbiziden
In der Landwirtschaft könnte dieses Triazolderivat zur Entwicklung neuartiger Herbizide verwendet werden. Seine strukturelle Ähnlichkeit mit bekannten herbiziden Verbindungen deutet darauf hin, dass es Teil von Wirkstoffkombinationen für die selektive Unkrautbekämpfung in Kulturen sein könnte, was den Schutz nützlicher Pflanzen vor Unkraut verbessert .
Materialwissenschaft
Die einzigartige Struktur der Verbindung kann in der Materialwissenschaft genutzt werden, insbesondere bei der Entwicklung neuer Polymere oder Beschichtungen, die bestimmte chemische Eigenschaften erfordern, wie z. B. Beständigkeit gegen Abbau oder Umweltbeständigkeit .
Umweltwissenschaften
Fluorierte Verbindungen wie dieses Triazolderivat spielen eine entscheidende Rolle in den Umweltwissenschaften. Sie können als Bausteine zur Herstellung von Verbindungen mit spezifischen Eigenschaften verwendet werden, wie z. B. erhöhte Stabilität oder Reaktivität für Anwendungen in der Umweltsanierung .
Analytische Chemie
In der analytischen Chemie könnten Derivate dieser Verbindung als Standards oder Reagenzien in der Chromatographie und Spektrometrie dienen. Ihre einzigartigen chemischen Signaturen ermöglichen die präzise Messung und Identifizierung ähnlicher Verbindungen in komplexen Gemischen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1-(4-chloro-2-fl
Eigenschaften
IUPAC Name |
5-tert-butyl-1-(4-chloro-2-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2/c1-13(2,3)11-10(12(19)20)16-17-18(11)9-5-4-7(14)6-8(9)15/h4-6H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDIPLKUMSCHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=NN1C2=C(C=C(C=C2)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















